2-Chloro-6-(2-hydroxyethyl)quinoline-3-carbonitrile
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Overview
Description
2-Chloro-6-(2-hydroxyethyl)quinoline-3-carbonitrile: is an organic compound with the molecular formula C12H9ClN2O . It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a chloro group at the second position, a hydroxyethyl group at the sixth position, and a carbonitrile group at the third position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(2-hydroxyethyl)quinoline-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-chloroquinoline-3-carbaldehyde with ethylene glycol in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is carried out under reflux conditions to facilitate the formation of the hydroxyethyl group at the sixth position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyethyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The chloro group can be substituted with various nucleophiles such as amines, thiols, or alkoxides to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or aniline in the presence of a base.
Major Products Formed:
Oxidation: Formation of aldehyde or carboxylic acid derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: 2-Chloro-6-(2-hydroxyethyl)quinoline-3-carbonitrile is used as an intermediate in the synthesis of more complex quinoline derivatives. It serves as a building block for the development of novel compounds with potential biological activities .
Biology and Medicine: This compound has shown promise in the development of pharmaceuticals, particularly as potential anticancer, antimicrobial, and antiviral agents. Its unique structure allows for interactions with various biological targets, making it a valuable scaffold in drug discovery .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and agrochemicals. Its versatility in chemical reactions makes it a useful intermediate in the synthesis of various industrial products .
Mechanism of Action
The mechanism of action of 2-Chloro-6-(2-hydroxyethyl)quinoline-3-carbonitrile is primarily based on its ability to interact with specific molecular targets. The chloro and hydroxyethyl groups enhance its binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. The carbonitrile group can participate in hydrogen bonding and other interactions, further stabilizing the compound’s binding to its targets .
Comparison with Similar Compounds
- 2-Chloroquinoline-3-carbaldehyde
- 6-Hydroxyethylquinoline-3-carbonitrile
- 2-Chloro-3-cyanoquinoline
Comparison: 2-Chloro-6-(2-hydroxyethyl)quinoline-3-carbonitrile is unique due to the presence of both the hydroxyethyl and carbonitrile groups, which confer distinct chemical reactivity and biological activity. Compared to 2-Chloroquinoline-3-carbaldehyde, it has an additional hydroxyethyl group that enhances its solubility and potential for hydrogen bonding. Compared to 6-Hydroxyethylquinoline-3-carbonitrile, the presence of the chloro group increases its electrophilicity, making it more reactive in substitution reactions .
Properties
IUPAC Name |
2-chloro-6-(2-hydroxyethyl)quinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O/c13-12-10(7-14)6-9-5-8(3-4-16)1-2-11(9)15-12/h1-2,5-6,16H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXMPDQMGXADIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(C=C2C=C1CCO)C#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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